molecular formula C15H15NO3 B3054737 Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- CAS No. 61736-66-1

Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-

Cat. No.: B3054737
CAS No.: 61736-66-1
M. Wt: 257.28 g/mol
InChI Key: FJXUKRVJUXWDFP-UHFFFAOYSA-N
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Description

Methanone compounds are typically characterized by a carbonyl group (C=O) attached to two other carbon atoms. They are often involved in various chemical reactions due to the reactivity of the carbonyl group .


Synthesis Analysis

The synthesis of methanone compounds can vary greatly depending on the specific compound. For example, one method involves the reaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

Methanone compounds generally have a carbonyl group (C=O) attached to two other carbon atoms. The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Methanone compounds are often involved in various chemical reactions due to the reactivity of the carbonyl group. The exact reactions can vary depending on the specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of methanone compounds can vary greatly depending on the specific compound. For example, some methanone compounds have a boiling point of around 258.7±23.0 °C at 760 mmHg .

Mechanism of Action

The mechanism of action of methanone compounds can vary greatly depending on the specific compound and its intended use. Some methanone compounds are used in the development of new antibacterial agents .

Safety and Hazards

The safety and hazards of methanone compounds can vary greatly depending on the specific compound. Some methanone compounds are sold as-is without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights .

Future Directions

The future directions of methanone compounds can vary greatly depending on the specific compound. Some methanone compounds are being investigated for their potential use in the development of new antibacterial agents .

Properties

IUPAC Name

(2-aminophenyl)-(2,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXUKRVJUXWDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486388
Record name Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61736-66-1
Record name Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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